Home > Products > Screening Compounds P87359 > Telavancin Hydrochloride
Telavancin Hydrochloride - 560130-42-9

Telavancin Hydrochloride

Catalog Number: EVT-254327
CAS Number: 560130-42-9
Molecular Formula: C80H107Cl3N11O27P
Molecular Weight: 1792.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Telavancin hydrochloride is a novel, semi-synthetic lipoglycopeptide antibiotic. [] It belongs to the class of vancomycin derivatives and is specifically designed to combat multidrug-resistant Gram-positive pathogens. [] In scientific research, Telavancin Hydrochloride serves as a crucial tool for investigating bacterial resistance mechanisms, exploring novel drug delivery systems, and developing new therapeutic strategies against infectious diseases.

Vancomycin

Relevance: Vancomycin serves as a crucial structural and functional reference point for Telavancin Hydrochloride. Researchers have focused on modifying vancomycin to enhance its activity and overcome emerging resistance mechanisms. Telavancin Hydrochloride, with its added hydrophobic substituents, represents one such modification aimed at improving efficacy against resistant pathogens [].

TD-6424

Relevance: TD-6424 emphasizes the research and development stages of Telavancin Hydrochloride. The compound demonstrated potent in vitro and in vivo activity against various bacterial species, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), before its clinical development as Telavancin Hydrochloride [].

Classification and Source

Telavancin belongs to the class of lipoglycopeptide antibiotics. It is synthesized from vancomycin, a naturally occurring glycopeptide antibiotic, through a series of chemical modifications that enhance its antibacterial properties. The empirical formula of telavancin hydrochloride is C80H106Cl2N11O27PC_{80}H_{106}Cl_{2}N_{11}O_{27}P, with a molecular weight of approximately 1755.6 Da .

Synthesis Analysis

The synthesis of telavancin involves several key steps that modify the vancomycin structure to enhance its pharmacological properties. The general synthetic route includes:

  1. Alkylation: Vancomycin undergoes alkylation to form N-protected-decylaminoethylvancomycin-imine.
  2. Aminomethylation: This intermediate is then subjected to aminomethylation without prior reduction, leading to the formation of N-protected-telavancin-imine.
  3. Reduction and Deprotection: The final steps involve reduction and deprotection to yield telavancin hydrochloride .
Molecular Structure Analysis

Telavancin's molecular structure features a complex arrangement that includes a hydrophobic decylaminoethyl side chain and a hydrophilic phosphonomethyl aminomethyl group attached to the glycopeptide backbone. The structural modifications contribute significantly to its enhanced antibacterial activity compared to vancomycin. The detailed structural formula includes multiple functional groups that facilitate its interaction with bacterial cell walls and membranes .

Key Structural Features

  • Hydrophobic Side Chain: Enhances membrane interaction.
  • Phosphonomethyl Group: Increases binding affinity to lipid II.
  • Glycopeptide Backbone: Retains the core structure necessary for antibacterial activity.
Chemical Reactions Analysis

Telavancin participates in various chemical reactions primarily related to its synthesis and interactions with bacterial components:

  1. Reductive Alkylation: This reaction forms imines from aldehydes and amines, crucial for synthesizing telavancin from vancomycin.
  2. Transglycosylation and Transpeptidation Inhibition: Telavancin inhibits these reactions by binding to the C-terminal d-alanyl-d-alanine residues in peptidoglycan precursors, disrupting cell wall synthesis .
Mechanism of Action

Telavancin exhibits a dual mechanism of action:

  1. Cell Wall Synthesis Inhibition: Similar to vancomycin, it binds to the d-alanyl-d-alanine terminus of peptidoglycan precursors, inhibiting transglycosylation and transpeptidation processes essential for cell wall integrity.
  2. Membrane Disruption: The lipophilic side chain enhances its affinity for lipid II in the bacterial membrane, leading to membrane depolarization and loss of cellular integrity. This mechanism operates independently from mammalian cells, allowing selective toxicity towards bacteria .

Efficacy Parameters

  • Concentration-Dependent Activity: Telavancin shows concentration-dependent bactericidal effects, with maximal activity observed at an area under the curve (AUC) to minimum inhibitory concentration (MIC) ratio of 404 .
Physical and Chemical Properties Analysis

Telavancin hydrochloride appears as an off-white to slightly colored amorphous powder. Its solubility is limited in water but it is highly lipophilic, which contributes to its pharmacokinetic properties.

Key Properties

  • Solubility: Sparingly soluble in water; better solubility in organic solvents.
  • Stability: Stability can be affected by common intravenous diluents; proper storage conditions are necessary to maintain efficacy .
  • Half-life: Approximately 8 hours in patients with normal renal function .
Applications

Telavancin is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria resistant to other antibiotics, particularly MRSA. Its applications include:

  1. Complicated Skin and Skin Structure Infections: Effective against various strains including methicillin-resistant Staphylococcus aureus.
  2. Hospital-Acquired Pneumonia: Indicated for treatment in cases where Gram-positive pathogens are confirmed or suspected.
  3. Potential Research Applications: Investigated for use against other resistant bacterial strains and in combination therapies due to its unique mechanisms .
Origins and Development of Telavancin Hydrochloride

Historical Context of Glycopeptide Antibiotics

Glycopeptide antibiotics represent a critical class of antimicrobial agents derived from actinomycete bacteria. Vancomycin, discovered in the 1950s from Amycolatopsis orientalis, became the foundational glycopeptide and gained FDA approval in 1958 [1] [7]. For decades, it served as the "gold standard" against severe Gram-positive infections, particularly methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism involves binding to the D-alanyl-D-alanine (D-Ala-D-Ala) terminus of peptidoglycan precursors (Lipid II), inhibiting cell wall transglycosylation and transpeptidation [4] [7]. Teicoplanin, a naturally occurring lipoglycopeptide complex discovered in 1978, offered improved pharmacokinetics but never gained approval in the US [7]. By the 1980s–1990s, emerging resistance threatened glycopeptide efficacy. Vancomycin-resistant enterococci (VRE) appeared in 1986, followed by vancomycin-intermediate S. aureus (VISA) and fully vancomycin-resistant S. aureus (VRSA) strains. These pathogens altered the Drug II target to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser), reducing vancomycin binding affinity by ~1000-fold [2] [7] [8]. This resistance crisis spurred efforts to develop next-generation glycopeptides.

Rationale for Semisynthetic Derivatization of Vancomycin

The limitations of natural glycopeptides provided a compelling rationale for chemical modification:

  • Overcoming Resistance: Vancomycin's inability to bind modified Drug II termini (D-Ala-D-Lac/D-Ser) demanded structural innovations to restore affinity [2] [8] [9].
  • Enhancing Potency & Spectrum: Vancomycin's bacteriostatic activity and marginal efficacy against some resistant strains necessitated more potent, bactericidal agents [5] [7].
  • Improving Pharmacokinetics: Vancomycin's short half-life required frequent intravenous dosing (often twice daily) and therapeutic drug monitoring. Optimizing tissue penetration (especially lung) was crucial for pneumonia treatment [5] [7] [9].
  • Dual Mechanisms of Action: To reduce susceptibility to resistance development, derivatives with supplementary mechanisms beyond Drug II binding were sought [1] [9].

Telavancin Hydrochloride emerged from this rational design approach. It is a semisynthetic derivative of vancomycin featuring two key structural modifications (Figure 1):

  • A hydrophilic group: A (phosphonomethyl)aminomethyl moiety attached to the 4'-position of amino acid 7 (on the vancomycin bicyclic ring system). This modification enhances water solubility and influences renal excretion [1] [9].
  • A lipophilic side chain: A decylaminoethyl group attached to the vancosamine sugar. This alkyl chain is central to telavancin's enhanced activity [1] [7] [9].

These modifications confer a dual mechanism of action:

  • Primary Mechanism (Vancomycin-like): Inhibition of peptidoglycan biosynthesis via high-affinity binding to the Drug II precursor, blocking transglycosylation. Telavancin binds Drug II with ~10-fold greater affinity than vancomycin, partly due to dimerization facilitated by the lipophilic tail [1] [9].
  • Secondary Mechanism (Membrane Targeting): The lipophilic side chain anchors telavancin to the bacterial cell membrane, causing rapid depolarization of the membrane potential. This disrupts membrane barrier function, leading to leakage of intracellular ions (e.g., potassium) and ATP, contributing to rapid bactericidal activity independent of cell wall synthesis inhibition [1] [5] [9].

This dual mechanism significantly enhances potency against Gram-positive pathogens, including strains with reduced vancomycin susceptibility (Table 1), and lowers the propensity for resistance development compared to vancomycin or linezolid [5] [9].

Table 1: Comparative In Vitro Activity (MIC₉₀, μg/mL) of Telavancin Against Key Gram-Positive Pathogens [5] [9]

OrganismTelavancinVancomycinLinezolidDaptomycin
Methicillin-Susceptible S. aureus (MSSA)0.5120.5
Methicillin-Resistant S. aureus (MRSA)0.25120.5
Vancomycin-Intermediate S. aureus (VISA)1824
Vancomycin-Susceptible E. faecalis1221
VanA E. faecium (Vancomycin-Resistant)851224
Streptococcus pneumoniae0.030.51-

Key Milestones in Telavancin’s Discovery and Commercialization

The development of telavancin hydrochloride represents a significant achievement in antibiotic medicinal chemistry:

  • Discovery & Early Development: Telavancin (originally designated TD-6424) was discovered and initially developed by Theravance, Inc. The strategic chemical derivatization of vancomycin aimed at overcoming resistance and enhancing efficacy was central to their program [1] [6].
  • FDA Approvals:
  • Complicated Skin and Skin Structure Infections (cSSSI): Based on the phase III FAST (Assessment of Telavancin for Treatment of Skin Infections) trials demonstrating non-inferiority to vancomycin, telavancin received its first FDA approval under the brand name Vibativ on September 11, 2009 [1] [5].
  • Hospital-Acquired & Ventilator-Associated Bacterial Pneumonia (HABP/VABP): After extensive clinical evaluation (ATTAIN trials), telavancin gained FDA approval for HABP/VABP caused by susceptible S. aureus (including MRSA) on June 21, 2013. This approval carried the specific stipulation that it should be reserved for use "when alternative treatments are not suitable," partly reflecting the need for careful patient selection due to renal considerations in this critically ill population [1] [5].
  • Global Commercialization Partnerships: Recognizing the global need for novel anti-MRSA agents, Theravance (and later Innoviva/Theravance Biopharma) established licensing agreements with multiple partners:
  • Cumberland Pharmaceuticals: Licensed US commercial rights [6] [10].
  • Clinigen Group plc: Secured exclusive commercialization rights for the European Union (EU) and certain other European countries in March 2013, specifically for the nosocomial pneumonia indication [1] [6].
  • Other Regional Partners: Agreements were also established with companies like MegaPharma (Latin America), Pendopharm (Canada), SciClone Pharmaceuticals (China), and Tabuk Pharmaceutical (Middle East/North Africa) to broaden global access [6].
  • Ongoing Development: Exploration of telavancin for other serious Gram-positive infections, such as bacteremia and osteomyelitis, reached Phase III (bacteremia) [6].

Table 2: Key Development and Commercialization Milestones for Telavancin Hydrochloride [1] [5] [6]

YearMilestoneEntity/Regulator
~2000Discovery & Preclinical Development of TD-6424 (Telavancin)Theravance, Inc.
2005Phase III Trials Initiated (FAST for cSSSI)Theravance, Inc.
2007FDA "Approvable Letter" ReceivedUS FDA
2009FDA Approval for cSSSI (Sept 11)US FDA
2009US Launch (Vibativ™)Astellas (initial partner)
2012FDA Anti-Infective Drugs Advisory Committee recommends approval for HABP/VABPUS FDA Advisory Committee
2013FDA Approval for HABP/VABP (June 21)US FDA
2013Exclusive EU Commercialization Agreement for Nosocomial PneumoniaClinigen Group plc
2014Rights to US Market AcquiredCumberland Pharmaceuticals
2015+Regional Partnerships Established (e.g., China, MENA, Canada, Latin America)SciClone, Tabuk, Pendopharm, Mega
2020sExploration of Additional Indications (e.g., Osteomyelitis)Various

Properties

CAS Number

560130-42-9

Product Name

Telavancin Hydrochloride

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-[2-(decylamino)ethylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,18,32,35,37-pentahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-36-[(phosphonomethylamino)methyl]-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34,36,38,46,49-pentadecaene-40-carboxylic acid;hydrochloride

Molecular Formula

C80H107Cl3N11O27P

Molecular Weight

1792.1 g/mol

InChI

InChI=1S/C80H106Cl2N11O27P.ClH/c1-7-8-9-10-11-12-13-14-21-85-22-23-87-80(5)32-57(115-37(4)71(80)103)119-70-68(102)67(101)55(34-94)118-79(70)120-69-53-28-41-29-54(69)117-52-20-17-40(27-46(52)82)65(99)63-77(109)91-61(78(110)111)43-30-50(96)44(33-86-35-121(112,113)114)66(100)58(43)42-25-38(15-18-49(42)95)59(74(106)93-63)90-75(107)60(41)89-73(105)48(31-56(83)97)88-76(108)62(92-72(104)47(84-6)24-36(2)3)64(98)39-16-19-51(116-53)45(81)26-39;/h15-20,25-30,36-37,47-48,55,57,59-65,67-68,70-71,79,84-87,94-96,98-103H,7-14,21-24,31-35H2,1-6H3,(H2,83,97)(H,88,108)(H,89,105)(H,90,107)(H,91,109)(H,92,104)(H,93,106)(H,110,111)(H2,112,113,114);1H/t37-,47+,48-,55+,57-,59+,60+,61-,62+,63-,64+,65+,67+,68-,70+,71+,79-,80-;/m0./s1

InChI Key

GSSIWSIRBWAZHG-ACOPVEIWSA-N

SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl

Synonyms

Telavancin hydrochloride; TD 6424; Vancomycin, N3''-​[2-​(decylamino)​ethyl]​-​29-​[[(phosphonomethyl)​amino]​methyl]​-​, hydrochloride (1:1)

Canonical SMILES

CCCCCCCCCCNCCNC1(CC(OC(C1O)C)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(C(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)C.Cl

Isomeric SMILES

CCCCCCCCCCNCCN[C@]1(C[C@@H](O[C@H]([C@H]1O)C)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H]5C(=O)N[C@@H]7C8=CC(=C(C=C8)O)C9=C(C(=C(C=C9[C@H](NC(=O)[C@H]([C@@H](C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)O)CNCP(=O)(O)O)O)CC(=O)N)NC(=O)[C@@H](CC(C)C)NC)O)Cl)CO)O)O)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.